1,3-Dinitronaphthalene

Catalog No.
S604743
CAS No.
606-37-1
M.F
C10H6N2O4
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dinitronaphthalene

CAS Number

606-37-1

Product Name

1,3-Dinitronaphthalene

IUPAC Name

1,3-dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H

InChI Key

ULALSFRIGPMWRS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

1,3-dinitronaphthalene

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

1,3-Dinitronaphthalene (1,3-DNP) finds its primary application in scientific research related to photocatalytic oxidation. This process involves the use of light to activate a catalyst, typically a semiconductor, to drive a chemical reaction. In the case of 1,3-DNP, researchers study its degradation through a photocatalytic oxidation reaction ().

Here, titanium dioxide (TiO₂) serves as a common photocatalyst. When exposed to light, TiO₂ generates electron-hole pairs that can initiate the oxidation of organic molecules like 1,3-DNP (). By studying the degradation of 1,3-DNP, researchers gain insights into the efficiency and mechanisms of photocatalytic oxidation processes.

1,3-Dinitronaphthalene is a chemical compound with the molecular formula C₁₀H₆N₂O₄. It consists of a naphthalene ring with two nitro groups positioned at the 1 and 3 positions. This compound is classified as an aromatic hydrocarbon and is known for its distinct yellow crystalline appearance. It is primarily utilized in various

1,3-DNT is a potential explosive material and should be handled with appropriate precautions []. It is also suspected to be toxic and may cause irritation upon contact.

  • Toxicity: Data on specific toxicity is limited, but due to its nitroaromatic nature, it is advisable to handle it with care using appropriate personal protective equipment.
  • Flammability: 1,3-DNT is combustible and can ignite under certain conditions.
, notably:

  • Nitration Reactions: It can undergo further nitration to yield more complex nitro derivatives.
  • Electrophilic Substitution: The presence of the nitro groups makes the compound susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents onto the naphthalene ring.
  • Photocatalytic Oxidation: Studies have shown that 1,3-dinitronaphthalene can be oxidized in the presence of titanium dioxide under UV light, leading to potential applications in environmental remediation .

1,3-Dinitronaphthalene can be synthesized through various methods:

  • Direct Nitration: This involves the nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid. The process typically requires careful control of temperature to avoid over-nitration.
  • Nitration of Mononitro Compounds: Another method includes nitrating 1-nitronaphthalene to obtain 1,3-dinitronaphthalene .
  • Reactions with Sodium Nitrite: It can also be prepared by reacting 1,3-dinitrobenzene with sodium nitrite under acidic conditions .

Interaction studies involving 1,3-dinitronaphthalene often focus on its reactivity with other chemicals:

  • Reactivity with Dienophiles: It has been shown to react with dienophiles under specific conditions to form N-naphthylpyrroles .
  • Photocatalytic Reactions: Investigations into its photocatalytic behavior reveal interactions with titanium dioxide and other photocatalysts, impacting degradation processes of organic pollutants .

Several compounds share similarities with 1,3-dinitronaphthalene due to their structural characteristics or functional groups. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-NitronaphthaleneC₁₀H₇N₁O₂Contains one nitro group; less reactive than 1,3-dinitronaphthalene.
2-NitronaphthaleneC₁₀H₇N₁O₂Similar structure but different reactivity patterns due to position of nitro group.
1,5-DinitronaphthaleneC₁₀H₆N₂O₄Has nitro groups at positions 1 and 5; differing electronic effects compared to 1,3-isomer.

Uniqueness of 1,3-Dinitronaphthalene

What sets 1,3-dinitronaphthalene apart from these similar compounds is primarily its specific positioning of the nitro groups. This arrangement influences its reactivity patterns significantly compared to other dinitro derivatives. Its unique properties make it valuable for specialized applications in chemical synthesis and environmental studies.

Physical Description

1,3-dinitronaphthalene is a beige powder. (NTP, 1992)

XLogP3

2.8

Boiling Point

Sublimes (NTP, 1992)

LogP

2.83 (LogP)

Melting Point

295 to 298 °F (NTP, 1992)
148.0 °C

UNII

D55U333CQS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

606-37-1

Wikipedia

1,3-dinitronaphthalene

Dates

Modify: 2023-08-15

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